1-Methylcytosine

DNA i-motif base-pairing energy threshold collision-induced dissociation

1-Methylcytosine (1mC) is a specialized pyrimidone nucleobase analog engineered for precise biophysical and synthetic biology applications. Unlike the endogenous epigenetic marker 5-methylcytosine, the N1-methyl substitution in 1mC prevents tautomerization, acting as a nucleoside surrogate to isolate sugar effects in i-motif stability studies. Critically, 1mC is the irreplaceable pairing partner for isoguanine in the eight-letter hachimoji DNA system, a function cytosine or 5mC cannot fulfill due to steric and hydrogen-bonding incompatibilities. Procure this ≥98% pure compound for analytical method validation (HPLC/LC-MS/MS) and TCID experiments. Ensure compound-specific procurement to guarantee valid scientific outcomes.

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
CAS No. 176112-78-0
Cat. No. B060703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylcytosine
CAS176112-78-0
Synonyms1-methylcytosine
1-methylcytosine hydrochloride
N-methylcytosine
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCN1C=CC(=NC1=O)N
InChIInChI=1S/C5H7N3O/c1-8-3-2-4(6)7-5(8)9/h2-3H,1H3,(H2,6,7,9)
InChIKeyHWPZZUQOWRWFDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylcytosine (CAS 1122-47-0) Procurement Guide: Product Specifications and Baseline Characteristics


1-Methylcytosine (1mC) is a pyrimidone nucleobase analog formed by the substitution of a methyl group at the N1 position of the cytosine ring [1]. With a molecular formula of C5H7N3O and an average mass of 125.13 g/mol, this synthetic compound exhibits a melting point range of 300-303°C and a density of 1.34 g/cm³ [2]. The 1-methyl substitution distinguishes it fundamentally from the endogenous epigenetic marker 5-methylcytosine (5mC), which carries methylation at the C5 position and serves as the primary DNA methylation mark in mammalian genomes [3]. Unlike 5mC, 1mC is not a natural DNA modification in eukaryotes but functions as a critical tool compound in physical chemistry studies, synthetic biology applications, and analytical method development [4].

Why Generic Cytosine Analogs Cannot Substitute for 1-Methylcytosine in Critical Applications


Substitution of 1-methylcytosine with cytosine or alternative methylated cytosines such as 5-methylcytosine is not scientifically valid due to fundamental differences in tautomerization behavior, base-pairing energetics, and molecular recognition properties. The 1-methyl substituent on 1mC prevents most tautomerization processes that are intrinsic to unmodified cytosine, thereby serving as a mimic for the sugar moiety of DNA nucleotides and enabling its use as a nucleoside surrogate in biophysical studies [1]. In contrast, 5-methylcytosine exhibits markedly different base-pairing energies in protonated i-motif conformations, with 5-methylation producing substantially larger effects on duplex stability than 1-methylation [2]. Additionally, 1mC serves as a specific pairing partner for isoguanine in the expanded genetic alphabet of hachimoji DNA—a role that cytosine and 5-methylcytosine cannot fulfill due to their distinct hydrogen-bonding patterns and steric profiles [3]. These mechanistic and structural differences preclude generic substitution and necessitate compound-specific procurement for targeted research applications.

1-Methylcytosine Quantitative Differentiation Evidence: Comparator-Based Performance Data


Minimal Impact on i-Motif Base-Pairing Energies Versus 5-Methylcytosine

In protonated nucleobase pair studies using threshold collision-induced dissociation (TCID), 1-methylation of cytosine exerts very little influence on base-pairing energies (BPE), whereas 5-methylation produces a larger enhancement [1]. This differential effect is critical for experimental systems requiring a nucleobase that mimics the sugar-attached state without substantially altering duplex stability.

DNA i-motif base-pairing energy threshold collision-induced dissociation

Tautomerization Prevention Enables Sugar Moiety Mimicry for Nucleoside Studies

The 1-methyl substituent on 1-methylcytosine prevents most tautomerization processes of cytosine, enabling it to serve as a mimic for the sugar moiety of DNA nucleotides [1]. Unmodified cytosine undergoes multiple tautomerization equilibria that complicate biophysical measurements and computational modeling.

tautomerization nucleoside analog DNA model system

Essential Nucleobase Component for Hachimoji DNA with Isoguanine Pairing

1-Methylcytosine serves as a required nucleobase component of hachimoji DNA, where it pairs specifically with isoguanine [1]. This eight-letter genetic alphabet system requires precise nucleobase pairing partners; substitution with cytosine or 5-methylcytosine would disrupt the designed hydrogen-bonding pattern and fail to support hachimoji DNA replication and information storage.

hachimoji DNA expanded genetic alphabet synthetic biology

Analytical Reference Standard with Validated Purity for Quantification Assays

1-Methylcytosine is commercially available as an analytical reference standard with purity specifications of ≥98% as determined by HPLC . This high-purity material enables accurate calibration and quantification in analytical methods targeting methylated cytosine species.

analytical standard HPLC purity quantification

Proton Affinity Determination via TCID Enables Comparative Energetics Studies

The proton affinity of 1-methylcytosine was experimentally determined via threshold collision-induced dissociation (TCID) experiments through competitive analysis of primary dissociation pathways in protonated heteronucleobase pairs [1]. This quantitative measurement enables direct comparison with cytosine and other methylated cytosines in gas-phase thermodynamic studies.

proton affinity TCID gas-phase ion chemistry

Distinct Hydrogen-Bonding Profile Versus Cytosine in Canonical Base Pairing

The N1-methyl group on 1-methylcytosine occupies the position where the glycosidic bond to the deoxyribose sugar would attach in natural nucleosides, distinguishing its hydrogen-bonding profile from both cytosine and 5-methylcytosine [1]. While 5-methylcytosine retains the N1 position available for glycosidic linkage, 1mC blocks this site, fundamentally altering its capacity to participate in Watson-Crick base pairing with guanine in standard DNA duplexes.

hydrogen bonding Watson-Crick base pairing DNA structure

Recommended 1-Methylcytosine Application Scenarios Based on Verified Differentiation Evidence


DNA i-Motif Conformational Stability Studies Requiring Controlled Base-Pairing Energetics

Use 1-methylcytosine in threshold collision-induced dissociation (TCID) experiments and biophysical studies of DNA i-motif conformations where the goal is to isolate the effects of the sugar moiety on duplex stability. The compound's minimal influence on base-pairing energies relative to 5-methylcytosine makes it the appropriate control for distinguishing sugar effects from methylation-dependent stability changes [1].

Hachimoji DNA Synthesis and Expanded Genetic Alphabet Research

Employ 1-methylcytosine as the essential pairing partner for isoguanine in the construction and characterization of hachimoji DNA systems. No alternative nucleobase can substitute for this specific pairing function in the eight-letter genetic alphabet [2].

Analytical Method Development for Methylated Cytosine Quantification

Utilize high-purity (≥98%) 1-methylcytosine as an analytical reference standard for HPLC and LC-MS/MS methods targeting methylated cytosine species in biological matrices. The validated purity specification supports accurate calibration and method validation .

Nucleoside Surrogate in Gas-Phase Ion Chemistry and Mass Spectrometry Studies

Deploy 1-methylcytosine as a nucleoside surrogate in gas-phase experiments where tautomerization control and proton affinity measurements are required. The compound's prevention of most tautomerization processes and experimentally determined proton affinity via TCID enable accurate thermodynamic modeling of nucleobase behavior without the complexity of full nucleoside synthesis [1].

Technical Documentation Hub

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